molecular formula C19H20N4 B11998183 2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline CAS No. 14005-52-8

2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline

Cat. No.: B11998183
CAS No.: 14005-52-8
M. Wt: 304.4 g/mol
InChI Key: PEKUOJUNFKUHJH-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a quinazoline core substituted with a phenyl group at the 4-position and a 4-methyl-piperazin-1-yl group at the 2-position. The unique structural features of this compound make it a valuable candidate for various pharmacological applications, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.

    Substitution at the 4-Position: The phenyl group is introduced at the 4-position of the quinazoline core through a nucleophilic aromatic substitution reaction.

    Introduction of the Piperazine Moiety: The 4-methyl-piperazin-1-yl group is introduced at the 2-position through a nucleophilic substitution reaction using 4-methyl-piperazine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazoline core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups at the piperazine moiety.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications.

Properties

CAS No.

14005-52-8

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-phenylquinazoline

InChI

InChI=1S/C19H20N4/c1-22-11-13-23(14-12-22)19-20-17-10-6-5-9-16(17)18(21-19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

PEKUOJUNFKUHJH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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